![molecular formula C11H11BrIN3O B569404 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416713-91-1](/img/structure/B569404.png)
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a compound with the molecular formula C11H11BrIN3O and a molecular weight of 408.03 . It is a tetrahydropyran compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11BrIN3O/c12-7-5-8-10(13)15-16(11(8)14-6-7)9-3-1-2-4-17-9/h5-6,9H,1-4H2,(H2,13,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 2.3±0.1 g/cm3 . Its boiling point is 468.0±45.0 °C at 760 mmHg . The compound is solid at room temperature .Scientific Research Applications
Antibacterial and Antioxidant Properties : Variya, H. H., Panchal, V., & Patel, G. (2019) synthesized various derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, which demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).
Antibacterial and Antitumor Properties : Abdel‐Latif, E., Mehdhar, F. S., & Abdel-Ghani, G. E. (2019) used a derivative of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing new polyheterocyclic ring systems, which displayed significant antibacterial properties and potential antitumor applications (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Photophysical Applications : Stagni, S., et al. (2008) investigated heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine for potential applications in organic light-emitting devices and as biological markers (Stagni et al., 2008).
Analgesic and Anti-inflammatory Activities : Chamakuri, K., Muppavarapu, S. M., & Yellu, N. (2016) synthesized derivatives with significant anti-inflammatory and analgesic activities, highlighting the potential of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in developing new pharmacological agents (Chamakuri, Muppavarapu, & Yellu, 2016).
Corrosion Inhibition : Dandia, A., et al. (2013) synthesized pyrazolopyridine derivatives that acted as corrosion inhibitors for mild steel in acidic environments, demonstrating the compound's utility in industrial applications (Dandia et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that this compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body .
properties
IUPAC Name |
5-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O/c12-7-5-8-10(13)15-16(11(8)14-6-7)9-3-1-2-4-17-9/h5-6,9H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCHNGCFSBVHHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=N3)Br)C(=N2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine |
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